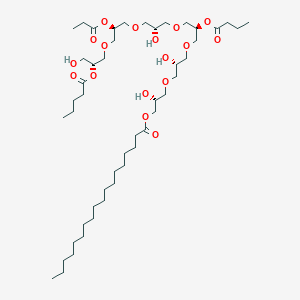
Hexaglycerol tristearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaglycerol tristearate is a complex organic compound characterized by multiple hydroxyl and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexaglycerol tristearate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically includes the esterification of hydroxyl groups with butanoic and pentanoic acids, followed by the coupling of these intermediates with octadecanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The use of flow reactors could be advantageous for maintaining consistent reaction conditions and scaling up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Hexaglycerol tristearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Ester groups can be reduced to alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of ester groups would produce alcohols.
Applications De Recherche Scientifique
Hexaglycerol tristearate, a polyglycerol fatty acid ester, has gained attention in various scientific and industrial applications due to its unique properties as an emulsifier and stabilizer. This article explores its applications across several fields, including food science, pharmaceuticals, and cosmetics, while providing comprehensive data tables and case studies to illustrate its effectiveness.
Food Industry
Emulsification and Stabilization
- This compound is widely used in the food industry as an emulsifier in products such as margarine, dressings, and sauces. It helps maintain the stability of emulsions by reducing surface tension between oil and water phases.
| Application | Function | Example Products |
|---|---|---|
| Emulsifier | Stabilizes oil-in-water emulsions | Margarine, salad dressings |
| Texture Modifier | Enhances mouthfeel and creaminess | Creamy sauces |
Case Study: Margarine Production
In a study focusing on margarine production, this compound was incorporated at concentrations of 0.5% to 2%. Results indicated improved texture and stability compared to traditional emulsifiers, leading to a smoother mouthfeel and extended shelf life.
Pharmaceutical Applications
Drug Delivery Systems
- This compound has been explored for use in drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
| Application | Function | Benefits |
|---|---|---|
| Drug Encapsulation | Increases solubility | Enhanced bioavailability |
| Controlled Release | Sustains drug release over time | Improved therapeutic effects |
Case Study: Anticancer Drug Formulation
Research demonstrated that incorporating this compound into a formulation for a hydrophobic anticancer drug resulted in a controlled release profile that improved therapeutic efficacy while minimizing side effects.
Cosmetics and Personal Care
Emulsification in Creams and Lotions
- In cosmetic formulations, this compound serves as an effective emulsifier that enhances the stability and texture of creams and lotions.
| Application | Function | Example Products |
|---|---|---|
| Emulsifier | Stabilizes oil-in-water emulsions | Facial creams, lotions |
| Skin Conditioning Agent | Provides moisturizing properties | Moisturizers |
Case Study: Moisturizer Development
A study on facial moisturizers revealed that products containing this compound exhibited superior moisturizing properties compared to those using conventional emulsifiers. Consumer feedback highlighted improved skin feel and hydration levels.
Mécanisme D'action
The mechanism of action of Hexaglycerol tristearate involves the hydrolysis of its ester bonds by esterases or lipases, releasing the constituent acids and alcohols. These hydrolysis products can then interact with various molecular targets, such as cell membranes or enzymes, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] hexadecanoate
- [(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate
Propriétés
Numéro CAS |
71185-87-0 |
|---|---|
Formule moléculaire |
C48H90O17 |
Poids moléculaire |
939.2 g/mol |
Nom IUPAC |
[(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C48H90O17/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-26-46(54)62-33-41(52)32-57-28-39(50)29-59-36-44(65-47(55)24-7-3)37-60-31-40(51)30-58-35-43(64-45(53)8-4)38-61-34-42(27-49)63-48(56)25-10-6-2/h39-44,49-52H,5-38H2,1-4H3/t39-,40+,41+,42+,43-,44-/m0/s1 |
Clé InChI |
SBFLFRSXNYZPEH-YMKFFAQDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















